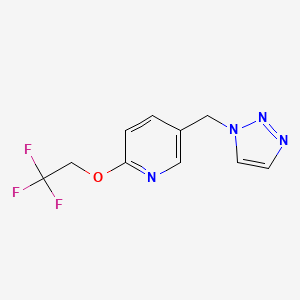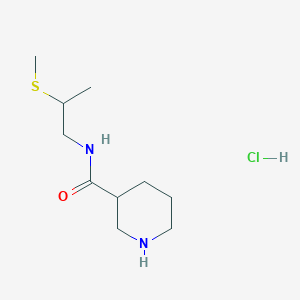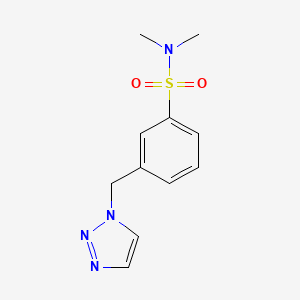![molecular formula C13H21NO2 B7632775 N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCCOEt belongs to the class of metabotropic glutamate receptor antagonists and is known to modulate glutamatergic neurotransmission in the brain.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, anxiety, and depression. It is also being investigated for its role in pain management and addiction treatment. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is known to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological and pathological processes.
Wirkmechanismus
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is widely distributed in the brain and is involved in various physiological processes, such as synaptic plasticity, learning, and memory. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide blocks the activation of mGluR1 by glutamate, which leads to a reduction in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the release of glutamate and dopamine in the brain, which are involved in reward and addiction pathways. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been reported to have analgesic effects in various pain models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is a potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
For research on N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide could include developing more potent and selective mGluR1 antagonists, investigating its role in other physiological processes, and optimizing its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The starting material for the synthesis is cyclopentadiene, which undergoes a Diels-Alder reaction with maleic anhydride to form a cyclohexene carboxylic acid derivative. This derivative is then reduced to a cyclohexanol, which is further converted to the desired N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide through esterification with ethanol and reaction with hydroxylamine.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-9-11-7-3-4-8-12(11)14-13(16)10-5-1-2-6-10/h5,11-12,15H,1-4,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDCJACZHZCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)


